5-Chloro-6-nitro-1,3-benzothiazole
Description
This article provides a detailed overview of 5-Chloro-6-nitro-1,3-benzothiazole, focusing on its place within heterocyclic chemistry, the importance of its core structure, and its potential areas of research.
Heterocyclic chemistry is a major branch of organic chemistry that deals with cyclic compounds containing at least one atom other than carbon within their ring structure. organic-chemistry.org These non-carbon atoms, such as nitrogen, sulfur, and oxygen, impart unique chemical and physical properties to the molecules. organic-chemistry.org Benzothiazoles are a prominent class of heterocyclic compounds where a benzene (B151609) ring is fused to a five-membered thiazole (B1198619) ring containing both sulfur and nitrogen. rsc.orgchemeo.com This fusion of an aromatic benzene ring with a heteroatomic thiazole ring results in a bicyclic system with a distinctive electronic configuration and a wide range of chemical reactivity. The presence of both sulfur and nitrogen atoms in the benzothiazole (B30560) scaffold allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. rsc.org
The benzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.org Derivatives of benzothiazole have been extensively studied and are known to exhibit a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antitubercular properties. rsc.org
The versatility of the benzothiazole nucleus is not limited to medicinal chemistry. These compounds also find applications in materials science, where they are used in the development of dyes, fluorescent materials, and polymers. rsc.org The unique photophysical properties of certain benzothiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). The stability and reactivity of the benzothiazole ring system make it an important intermediate in various chemical industries. rsc.org
While extensive research has been conducted on the broader family of benzothiazole derivatives, publicly available studies focusing specifically on the this compound isomer are limited. However, the structural features of this compound—namely the chloro and nitro substituents on the benzothiazole core—are known to be significant in the functional properties of other, more thoroughly investigated derivatives.
The presence of a chlorine atom on the benzothiazole ring has been shown in some studies to enhance the biological activity of the molecule and improve its metabolic stability. tandfonline.com Similarly, the nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic system, often enhancing electrophilic reactivity and biological activity. In other nitro-substituted benzothiazoles, this group is crucial for their observed antimicrobial or antitumor effects.
Given these characteristics, this compound is primarily categorized as a chemical intermediate. Its reactive sites, including the potential for nucleophilic substitution of the chlorine atom and the reduction of the nitro group to an amine, make it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and dye manufacturing. For instance, research on similar compounds like 2-amino-4-chloro-5-nitro-benzothiazole has shown their use in synthesizing further derivatives with potential antibacterial activity. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 85123-28-0 |
| Molecular Formula | C₇H₃ClN₂O₂S |
| Synonyms | 5-Chloro-6-nitrobenzo[d]thiazole |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARCLRLOLFHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pathways and Reactivity Profile of 5 Chloro 6 Nitro 1,3 Benzothiazole
Chemical Reactivity of Substituents on the Benzothiazole (B30560) Moiety
The reactivity of 5-Chloro-6-nitro-1,3-benzothiazole is largely dictated by its substituents. The electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom significantly influence the electrophilicity of the benzothiazole system. This activation facilitates a range of chemical transformations at these specific sites.
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C-5 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the C-6 position, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the chloro group, leading to the synthesis of diverse 5-substituted-6-nitro-1,3-benzothiazole derivatives.
Common nucleophiles employed in these reactions include amines and thiols. smolecule.com For instance, the reaction with various anilines in the presence of a solvent like N,N-dimethylformamide (DMF) can yield N-aryl-6-nitro-1,3-benzothiazol-5-amine derivatives. researchgate.net Similarly, thiolates can be introduced to form 5-sulfanyl-6-nitro-1,3-benzothiazole compounds, which can be precursors for further functionalization. The general mechanism for this substitution involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | Anilines, Piperazine | 5-Amino-6-nitro-1,3-benzothiazole derivatives |
The reaction conditions for these substitutions typically involve polar aprotic solvents and may require heat or the use of a base to facilitate the reaction.
Reduction Pathways of the Nitro Group to Amino Functionality
The nitro group at the C-6 position is readily reduced to a primary amino group, a key transformation that opens up numerous avenues for further derivatization. This reduction is a fundamental step in the synthesis of many biologically active benzothiazole scaffolds. The resulting 5-chloro-1,3-benzothiazol-6-amine is a versatile intermediate for introducing new functionalities, such as in the synthesis of amides, sulfonamides, or for participation in cyclization and coupling reactions.
Several methods are effective for the reduction of the aromatic nitro group. acs.org Catalytic hydrogenation is a common and clean method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. smolecule.com Chemical reduction methods are also widely used. These include the use of metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)) or metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.
Table 2: Common Reagents for Nitro Group Reduction
| Method | Reagent(s) | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 5-Chloro-1,3-benzothiazol-6-amine |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl | 5-Chloro-1,3-benzothiazol-6-amine |
The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule.
Oxidation Reactions (e.g., at sulfanyl (B85325) groups of derivatives)
While the benzothiazole ring itself is relatively stable to oxidation, derivatives of this compound, particularly those containing sulfanyl groups, can undergo oxidation. If the chloro group at the 5-position is first substituted by a thiol to form a 5-sulfanyl derivative, this new group can be oxidized. For example, mild oxidizing agents can convert the thiol to a disulfide bridge, linking two benzothiazole units. More vigorous oxidation can lead to the formation of sulfoxides or sulfones, which can further alter the electronic properties and biological activity of the molecule. For instance, thiols are known to be oxidized by dimethyl sulfoxide (B87167) (DMSO), which can sometimes be a side reaction if DMSO is used as a solvent at high temperatures. beilstein-journals.org
Intramolecular and Intermolecular Reaction Mechanisms
The rich functionality of this compound and its derivatives makes them valuable substrates for both intramolecular and intermolecular reactions, leading to the construction of more complex heterocyclic systems.
Cyclization Reactions and Their Mechanisms
Cyclization reactions are pivotal in heterocyclic chemistry for building complex molecular architectures. Benzothiazole derivatives are often used as key building blocks in these transformations. mdpi.com For example, derivatives of the amino group formed from the reduction of the nitro functionality can undergo intramolecular cyclization. If a suitable functional group is introduced at the 5-position, it can react with the 6-amino group to form a new fused ring system.
A notable example is the synthesis of spiroindolinones, which can be achieved through the reaction of 2-amino-4-chlorothiophenol with isatin (B1672199) derivatives (1H-indole-2,3-diones). tandfonline.com This reaction proceeds via condensation and subsequent intramolecular cyclization. Furthermore, oxidative cyclization of thiobenzanilides, which can be formed from benzothiazole precursors, is another route to create fused systems. researchgate.net These reactions often proceed through mechanisms involving nucleophilic attack followed by condensation or through radical pathways. organic-chemistry.org
Coupling Reactions Involving Benzothiazole Moieties
The benzothiazole scaffold can participate in various metal-catalyzed coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C-5 position can be utilized in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, although the reactivity might be influenced by the other substituents.
More commonly, derivatives of this compound are employed in coupling reactions. For example, after reduction of the nitro group to an amine, the resulting 5-chloro-1,3-benzothiazol-6-amine can be used in amide coupling reactions with carboxylic acids. nih.gov These reactions are typically mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Additionally, diazo-coupling reactions can be performed using the amino derivative to form azo compounds, which have applications as dyes and pigments. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-substituted-6-nitro-1,3-benzothiazole |
| N-aryl-6-nitro-1,3-benzothiazol-5-amine |
| 5-Sulfanyl-6-nitro-1,3-benzothiazole |
| 5-Chloro-1,3-benzothiazol-6-amine |
| 3-Amino-5-nitro-benzothiazole |
| 2-Amino-4-chlorothiophenol |
| 1H-indole-2,3-diones |
| Spiroindolinones |
| Thiobenzanilides |
| Palladium on carbon |
| Platinum oxide |
| N,N-dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Influence of Substituent Effects on Reaction Pathways and Kinetics
The substituent effects of the chloro and nitro groups on the reaction pathways and kinetics of this compound are profound. Both the chlorine atom and the nitro group are electron-withdrawing, which significantly influences the electron density distribution within the molecule and, consequently, its reactivity.
The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This activation is particularly pronounced for positions ortho and para to the nitro group. In the case of this compound, the chlorine at position 5 is activated for displacement by nucleophiles due to the presence of the nitro group at the adjacent position 6.
Kinetic studies on related benzothiazole derivatives have demonstrated the significant impact of such substituents. For instance, the presence of a nitro group can substantially increase the rate of nucleophilic substitution reactions. rsc.org The electron-withdrawing nature of the substituents polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The position of the substituents is crucial in determining the reaction's regioselectivity. In the synthesis of 2-amino-1,3-benzothiazole derivatives from substituted phenylthioureas, the cyclization is regioselective, a feature influenced by the nature and position of the substituents on the phenyl ring. upce.cz
The following table illustrates the effect of substituents on the yields of benzothiazole synthesis, demonstrating the electronic influence of different groups.
| Substituent on Aldehyde | Electronic Effect | Reported Yield (%) | Reference |
|---|---|---|---|
| 4-Br | Electron-withdrawing | 88-94 | mdpi.com |
| 4-Cl | Electron-withdrawing | 88-94 | mdpi.com |
| 4-F | Electron-withdrawing | 88-94 | mdpi.com |
| 2-Me | Electron-donating | 87-92 | mdpi.com |
| 4-Me | Electron-donating | 87-92 | mdpi.com |
| 4-OMe | Electron-donating | 87-92 | mdpi.com |
Furthermore, studies on the kinetics of reactions involving nitrothiazole and nitrobenzothiazole derivatives with nucleophiles like alkoxide ions and piperidine (B6355638) show that the nitro group is a key determinant of reactivity. rsc.org The reaction rates are sensitive to the substituents on the benzothiazole ring system. For example, the rate of methoxydenitration is significantly enhanced by the presence of a chlorine atom at the C-5 position. rsc.org
The relative reactivity of different positions on the thiazole (B1198619) ring is also influenced by the substituents. While substitution might be expected at C-5, the presence of a nitro group can direct substitution to C-2 by replacing the nitro group itself. rsc.org This highlights the complex interplay of electronic effects in determining the ultimate reaction pathway.
The following table presents kinetic data for the reaction of various nitrothiazole derivatives with sodium methoxide, illustrating the influence of substituents on reaction rates.
| Compound | Rate Constant (k/dm³ mol⁻¹ s⁻¹) | Reference |
|---|---|---|
| 2-Nitrothiazole (TZ) | 4.31 x 10⁻³ | rsc.org |
| 5-Chloro-2-nitrothiazole (CTZ) | 3.37 x 10⁻¹ | rsc.org |
| 2-Nitrobenzothiazole (BTZ) | 4.0 | rsc.org |
Derivatization and Analog Synthesis of 5 Chloro 6 Nitro 1,3 Benzothiazole Scaffolds
Functionalization Strategies for the Benzothiazole (B30560) Core Structure
The functionalization of the benzothiazole core is a key approach to generating novel compounds with diverse properties. These strategies often focus on introducing new chemical entities at various positions of the benzothiazole ring system.
A common strategy to expand the chemical space of benzothiazole derivatives is the incorporation of other heterocyclic rings. This can be achieved by utilizing a reactive handle on the benzothiazole scaffold, typically a 2-amino group, to build or attach new heterocyclic systems. For instance, derivatives of 2-amino-6-chlorobenzothiazole (B160215) have been used to synthesize complex molecules featuring triazole, thiadiazole, and oxadiazole rings. tandfonline.comnih.govresearchgate.net
A synthetic route often begins with the conversion of a 2-aminobenzothiazole (B30445) to a hydrazine (B178648) carboxamide intermediate. tandfonline.comarabjchem.orgtandfonline.com This intermediate is a versatile precursor for constructing various five-membered heterocycles. For example, reaction with carbon disulfide followed by treatment with hydrazine hydrate (B1144303) yields a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. tandfonline.com Alternatively, condensation with aromatic acids in the presence of phosphorus oxychloride can lead to the formation of 1,3,4-oxadiazole (B1194373) moieties attached to the benzothiazole core. tandfonline.comnih.govresearchgate.net Fused heterocyclic systems, such as pyrimidobenzothiazoles, can also be synthesized by reacting substituted 2-aminobenzothiazoles with appropriate reagents like ethyl-2-cyano-3,3-bismethylthioacrylate. ijpcbs.com
These methodologies, while demonstrated on analogs like 6-chlorobenzothiazole, are applicable to the 5-chloro-6-nitro-1,3-benzothiazole system, starting from the corresponding 2-amino derivative. The electron-withdrawing nature of the nitro and chloro groups would influence the reactivity of the starting materials, potentially requiring adjustments to reaction conditions.
Table 1: Synthesis of Heterocyclic Derivatives from Benzothiazole Precursors
| Starting Material | Reagents | Resulting Heterocycle | Reference |
|---|
The synthesis of amide and acetamide (B32628) derivatives is a straightforward and effective method for modifying the benzothiazole scaffold, often starting from a 2-aminobenzothiazole precursor. Research has demonstrated the synthesis of substituted benzamides from 2-amino-4-chloro-5-nitro-benzothiazole, an isomer of the target compound's amino derivative. rjptonline.orgresearchgate.net
The general procedure involves the condensation of the 2-aminobenzothiazole with a substituted benzoyl chloride in the presence of a base like dry pyridine (B92270) in an appropriate solvent such as acetone. rjptonline.orgresearchgate.netresearchgate.net This nucleophilic acyl substitution reaction yields the corresponding N-(benzothiazol-2-yl)benzamide. These benzamide (B126) intermediates can be further functionalized. For example, if the coupled acid chloride contains a reactive site, such as a chlorine atom, it can be subsequently displaced by other nucleophiles like anilines in the presence of a solvent like DMF to generate more complex derivatives. rjptonline.orgresearchgate.net
Table 2: Synthesis of Amide Derivatives from Substituted 2-Aminobenzothiazoles
| 2-Aminobenzothiazole Derivative | Acylating Agent | Product | Reference |
|---|---|---|---|
| 2-amino-4-chloro-5-nitro-benzothiazole | 2/3/4-chlorobenzoyl chloride | N-(4-chloro-5-nitrobenzo[d]thiazol-2-yl)-2/3/4-chlorobenzamide | rjptonline.orgresearchgate.net |
| N-(4-chloro-5-nitrobenzo[d]thiazol-2-yl)-chlorobenzamide | 2/3/4-aniline | N-(4-chloro-5-nitrobenzo[d]thiazol-2-yl)-N'-(substituted-phenyl)benzamide | rjptonline.orgresearchgate.net |
The introduction of alkyl and aryl groups, particularly at the C2 position, is a fundamental transformation in benzothiazole chemistry. These reactions typically proceed through C-H functionalization of the benzothiazole ring. While specific examples for the 5-chloro-6-nitro derivative are not prevalent, general methods for benzothiazole arylation and alkylation can be considered.
For instance, palladium-catalyzed direct arylation of the benzothiazole C-H bond with iodo(hetero)arenes is a known strategy. However, these reactions often require high temperatures, which might be a limitation. The presence of strong electron-withdrawing groups like nitro and chloro on the benzene (B151609) ring of the benzothiazole scaffold would likely render the C2-H bond more acidic and potentially more reactive under certain conditions, but could also interfere with the catalyst.
Another approach involves the reaction of 2-aminothiophenols with aldehydes, which is a classic method for synthesizing 2-substituted benzothiazoles. Modifying the this compound itself would require different strategies, possibly involving radical reactions or metal-catalyzed cross-coupling if a suitable leaving group is installed at the C2 position.
Synthetic Transformations of Precursor Benzothiazole Intermediates
An alternative to functionalizing the core directly is to start with a pre-functionalized benzothiazole intermediate and modify the existing substituents.
2-Amino-5-chloro-6-nitrobenzothiazole is a key intermediate for derivatization. As discussed previously, this amino group serves as a versatile handle for building a variety of heterocyclic systems and forming amide bonds. tandfonline.comrjptonline.orgresearchgate.net
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide from 2-amino-6-chlorobenzothiazole illustrates a multi-step transformation starting from the amino group. arabjchem.orgtandfonline.com The initial amine is first converted to a urea (B33335) derivative, which is then reacted with hydrazine hydrate. arabjchem.org This hydrazine carboxamide can then undergo cyclization reactions with various electrophiles to form thiazolidinones or azetidinones. arabjchem.org These reaction sequences demonstrate how the 2-amino group can be elaborated into more complex functional groups and heterocyclic rings, a strategy that is directly applicable to the 5-chloro-6-nitro analog.
Table 3: Multi-step Synthesis from 2-Amino-6-chlorobenzothiazole
| Step | Precursor | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-amino-6-chlorobenzothiazole | Sodium cyanate, acetic acid | 1-(6-chloro-1,3-benzothiazol-2-yl)urea | tandfonline.com |
| 2 | 1-(6-chloro-1,3-benzothiazol-2-yl)urea | Hydrazine hydrate, NaOH | N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | arabjchem.org |
| 3a | N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Aromatic aldehyde, then thioglycolic acid | Thiazolidin-4-one derivatives | arabjchem.org |
| 3b | N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Aromatic aldehyde, then chloroacetyl chloride | Azetidin-2-one derivatives | arabjchem.org |
Transformations can also be carried out on other parts of the this compound molecule. The substituents on the benzene ring and at the C2-position offer multiple avenues for chemical modification.
A notable reaction is the alkaline hydrolysis of a C2-substituted benzothiazole. For example, 5-chloro-2-methyl-6-nitrobenzothiazole can undergo alkaline hydrolysis followed by acidification to yield 2-amino-4-chloro-5-nitrophenol. google.com This reaction involves the cleavage of the thiazole (B1198619) ring, demonstrating that the substituents significantly influence the stability and reactivity of the heterocyclic system.
Furthermore, the functional groups on the benzene ring are amenable to transformation. The nitro group at the 6-position can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. smolecule.com This resulting 6-amino-5-chloro-1,3-benzothiazole opens up a new set of derivatization possibilities, such as diazotization followed by substitution or acylation reactions. The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols, although this typically requires harsh conditions or further activation of the ring system. smolecule.com
Computational and Theoretical Investigations of 5 Chloro 6 Nitro 1,3 Benzothiazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular properties of 5-Chloro-6-nitro-1,3-benzothiazole. These methods model the electronic and geometric structure of the molecule, offering a detailed view of its intrinsic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For benzothiazole (B30560) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311G(d,p), are commonly employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govbohrium.comdntb.gov.ua These calculations provide the foundational data for more specific analyses, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) studies. The primary goal of these DFT calculations is to obtain a stable, low-energy conformation of the molecule, which serves as the basis for all subsequent theoretical predictions. royalsocietypublishing.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, charge transfer characteristics)
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and kinetic stability of a molecule. nih.govbohrium.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, indicating that the molecule is "soft." bohrium.com This gap is instrumental in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net For benzothiazole derivatives, the presence of electron-withdrawing groups like nitro (–NO₂) and chloro (–Cl) is expected to lower both the HOMO and LUMO energy levels and affect the energy gap, thereby influencing the molecule's electronic properties and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Benzothiazole Derivative (Note: These values are representative examples based on theoretical calculations for structurally related compounds.)
| Parameter | Energy (eV) |
| EHOMO | -7.0 to -6.5 |
| ELUMO | -3.5 to -3.0 |
| Energy Gap (ΔE) | 3.5 to 4.0 |
Natural Bond Orbital (NBO) Analysis (hyperconjugative interactions, electron distribution)
In benzothiazole systems, significant hyperconjugative interactions often involve the lone pairs of electrons on the nitrogen and sulfur atoms delocalizing into antibonding orbitals (π* or σ*) of the ring system. royalsocietypublishing.orgbohrium.comresearchgate.net For this compound, NBO analysis would likely reveal strong delocalization effects involving the π-system of the fused rings and the electron-withdrawing nitro group, which influences the electron distribution and stability of the molecule. royalsocietypublishing.orgresearchgate.net
Table 2: Examples of Significant Donor-Acceptor Interactions from NBO Analysis in Benzothiazole Derivatives (Note: These are representative interactions and stabilization energies based on studies of similar compounds.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C-S) | ~ 20-30 |
| LP(1) S | σ(C-N) | ~ 5-10 |
| π(C=C) | π*(C=N) | ~ 15-25 |
Reactivity Descriptors and Electrophilicity/Nucleophilicity Mapping
Reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity and help in identifying the most reactive sites for electrophilic and nucleophilic attacks.
Global Reactivity Indices (chemical potential, hardness, softness, electrophilicity index)
Global reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a general overview of the molecule's reactivity. scirp.org
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a better electrophile.
Table 3: Illustrative Global Reactivity Descriptors for a Benzothiazole Derivative (Note: These values are representative examples based on theoretical calculations for structurally related compounds.)
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | μ | -5.1 |
| Chemical Hardness | η | 1.8 |
| Global Softness | S | 0.56 |
| Electrophilicity Index | ω | 7.2 |
Electrostatic Molecular Potential (EMP/MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. scirp.orgresearchgate.net It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. dntb.gov.ua The MEP surface is color-coded to represent different potential values:
Red regions indicate areas of high negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electronegative atoms like oxygen and nitrogen.
Blue regions denote areas of positive electrostatic potential, which are favorable for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms or electron-deficient regions.
Green regions represent areas of neutral or near-zero potential.
For this compound, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Positive potential would be expected on the hydrogen atoms of the benzene (B151609) ring. scirp.org
In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored
A thorough review of available scientific literature reveals a significant gap in the specific computational and theoretical investigation of the chemical compound This compound . While the broader class of benzothiazole derivatives has been the subject of extensive research due to their diverse applications, detailed quantum chemical analyses—including the calculation of Fukui functions, local reactivity descriptors, spectroscopic predictions, and in-depth thermodynamic and solvent effect studies—for this particular substituted benzothiazole are not extensively documented in publicly accessible research.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. Such studies provide valuable insights that complement experimental findings. For many substituted benzothiazoles, researchers have successfully used these methods to understand their electronic structure, stability, and potential for various applications.
For instance, theoretical studies on related compounds have elucidated:
Spectroscopic Properties : The prediction and interpretation of vibrational (FT-IR, Raman) and NMR spectra for various benzothiazole derivatives, which aids in their structural confirmation. researchgate.netresearchgate.net
Environmental Influences : How different solvents affect the electronic structure, reactivity, and tautomeric equilibrium of these molecules. bohrium.comresearchgate.netmdpi.com Tautomerism, the equilibrium between two or more interconverting structural isomers, is a known feature in certain substituted benzothiazoles and has been a subject of both experimental and computational investigation. ccsenet.orgdiva-portal.org
However, the specific combination of a chloro group at the 5-position and a nitro group at the 6-position of the 1,3-benzothiazole core appears to be an area that has not been a focus of published computational research. As a result, specific data tables for Fukui functions, predicted NMR chemical shifts, vibrational frequencies, thermodynamic parameters of tautomeric forms, and the precise impact of aqueous versus gas-phase environments on This compound are not available.
The synthesis of related structures, such as 4-chloro-6-nitro-2-amino-1,3-benzothiazole, has been reported, but the computational analyses required to fulfill the specified article outline have not been performed or published for the exact target compound. uobaghdad.edu.iq Without such foundational research, a scientifically accurate and detailed article on the computational and theoretical investigations of this compound, as per the requested structure, cannot be generated at this time.
Applications of 5 Chloro 6 Nitro 1,3 Benzothiazole in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
5-Chloro-6-nitro-1,3-benzothiazole serves as a pivotal intermediate in the assembly of elaborate molecular structures, particularly in the fields of medicinal chemistry and materials science. nih.gov Its stable yet reactive framework allows it to be incorporated into larger molecules, acting as a central scaffold to which other functionalities can be appended. For instance, it is a known intermediate in the synthesis of specialized dyes and pigments, where the benzothiazole (B30560) core contributes to the chromophoric system. smolecule.com
The transformation of its functional groups is central to its role as an intermediate. The reduction of the nitro group to an amine is a common and critical step. This transformation, often achieved using reagents like iron powder in acetic acid or catalytic hydrogenation, yields 6-amino-5-chloro-1,3-benzothiazole. This resulting aniline (B41778) derivative is a versatile intermediate in its own right, ready for a host of subsequent reactions, including diazotization, acylation, and condensation, to build more complex structures. mdpi.com
Building Block for Diverse Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent starting point for the construction of a variety of other heterocyclic systems. Chemists leverage the installed functional groups to perform ring-closing reactions, leading to novel fused and polycyclic architectures.
A primary strategy involves the transformation of the nitro and chloro groups. For example, reduction of the nitro group to an amine, followed by reactions involving the adjacent chloro-substituted carbon, can be envisioned to form new fused rings. More commonly, the derivative, 2-amino-4-chloro-5-nitro-benzothiazole, is synthesized and then used in condensation reactions with various aldehydes to form Schiff bases. researchgate.net These Schiff bases are versatile intermediates that can undergo cycloaddition reactions with anhydrides to yield new seven-membered heterocyclic rings like 1,3-oxazepines. rsc.orgsemanticscholar.org
A general reaction scheme for the formation of Schiff bases and subsequent heterocycles is shown below:
| Reactant 1 | Reactant 2 | Product Type | Resulting Heterocycle | Reference |
| 2-Amino-4-chloro-6-nitrobenzothiazole | Substituted Benzaldehydes | Schiff Base (Imine) | N/A | semanticscholar.org |
| Schiff Base | Phthalic Anhydride | Cycloaddition Product | 1,3-Oxazepine derivative | rsc.orgsemanticscholar.org |
| Schiff Base | Succinic Anhydride | Cycloaddition Product | 1,3-Oxazepine derivative | rsc.orgsemanticscholar.org |
This table illustrates how the benzothiazole core acts as a foundation for constructing more complex heterocyclic systems.
This approach highlights the modularity that this compound and its immediate derivatives offer, enabling the systematic assembly of diverse heterocyclic libraries. organic-chemistry.org
Precursor in Multistep Organic Transformations
The utility of this compound extends to its role as a precursor in lengthy, multistep synthetic sequences. mdpi.com In such syntheses, the benzothiazole moiety is often carried through several reaction steps, with its substituents being modified sequentially to build up the final target molecule. researchgate.netresearchgate.net
For example, a synthetic route might begin with the nucleophilic substitution of the chlorine atom, followed by the reduction of the nitro group. Each of these steps creates a new intermediate with altered reactivity, allowing for controlled, stepwise construction of the target molecule. researchgate.net This sequential modification is a hallmark of its use as a precursor. For instance, the synthesis of certain anti-inflammatory or antimicrobial agents involves protecting the 2-amino group of a related benzothiazole, followed by reduction of the nitro group and subsequent functionalization of the newly formed amine. mdpi.com
The following table outlines a representative multistep transformation sequence starting from a related nitrobenzothiazole derivative:
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Protection of Amine | Boc2O, DMAP, Et3N | Boc-protected aminobenzothiazole | researchgate.net |
| 2 | Reduction of Nitro Group | HCO2NH4, Pd/C | Diaminobenzothiazole derivative | researchgate.net |
| 3 | Bromination | NBS, DMF | Bromo-diaminobenzothiazole | researchgate.net |
| 4 | Cyclization | Appel salt, Pyridine (B92270) | Thiazolo-fused heterocycle | researchgate.net |
| 5 | Deprotection | TFA, CH2Cl2 | Final amine product | researchgate.net |
This table demonstrates a plausible multistep synthesis where a substituted nitrobenzothiazole acts as the initial precursor.
Catalytic Applications and Ligand Design involving Benzothiazole Derivatives
While this compound itself is not a catalyst, its derivatives are highly significant in the field of catalysis, particularly in ligand design for metal-catalyzed reactions. uobaghdad.edu.iq The benzothiazole scaffold is a privileged structure in coordination chemistry. biointerfaceresearch.comwjahr.com The nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as coordination sites for metal ions.
The electronic properties of the benzothiazole ligand can be fine-tuned by the substituents on the benzene (B151609) ring. The presence of a strong electron-withdrawing nitro group, as in this compound, significantly modulates the electron density of the heterocyclic system. This electronic tuning is crucial for designing ligands with specific properties, such as influencing the catalytic activity or stability of a metal complex. nih.gov
For example, after reduction of the nitro group to an amine, the resulting aminobenzothiazole can be converted into Schiff bases or other multidentate ligands. uobaghdad.edu.iq These ligands can then form stable complexes with transition metals like Nickel(II) and Aluminum(III), creating catalysts for various organic transformations or materials with interesting electronic properties. uobaghdad.edu.iq The design of such ligands is a key area of research, with applications ranging from asymmetric catalysis to the development of novel therapeutic agents that target metalloenzymes. biointerfaceresearch.comajgreenchem.com The structural rigidity and planar nature of the benzothiazole core make it an attractive component for constructing well-defined ligand architectures. wjahr.com
Future Directions and Emerging Research Frontiers in 5 Chloro 6 Nitro 1,3 Benzothiazole Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 5-Chloro-6-nitro-1,3-benzothiazole and its derivatives has traditionally relied on multi-step procedures. A common industrial method involves the cyclization of 2-amino-4-chlorothiophenol with acetic anhydride, followed by nitration. However, the future of its synthesis lies in the development of more sustainable and efficient "green" methodologies.
Current research is focused on one-pot syntheses and the use of eco-friendly catalysts. For instance, the condensation of 2-aminothiophenols with aldehydes is a widely used method for creating the benzothiazole (B30560) core. mdpi.com Innovations in this area include the use of catalysts like H2O2/HCl, which allows for reactions at room temperature with short reaction times and high yields. mdpi.com Another green approach involves using recyclable catalysts such as NH4Cl in a methanol-water mixed solvent. mdpi.com
Furthermore, the exploration of novel catalytic systems, such as copper-catalyzed tandem nitration-chlorination, presents an opportunity to reduce reaction times and improve atom economy. smolecule.com The use of carbon dioxide as a raw material for cyclization reactions is another promising avenue for sustainable synthesis. mdpi.com These advancements aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents, aligning with the principles of green chemistry.
Advanced Mechanistic Elucidation of Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The nitro group at the 6-position and the chlorine atom at the 5-position significantly influence the compound's reactivity. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the benzothiazole ring system.
Kinetic and mechanistic studies on the reactions of similar nitroaromatic compounds, such as 2-nitrobenzothiazole, with nucleophiles have provided insights into substitution patterns. rsc.org For example, in 5-chloro-2-nitrothiazole, nucleophilic substitution preferentially occurs at the C-2 position, displacing the nitro group, rather than at the C-5 position to displace the chloro group. rsc.org This is attributed to the strong activating effect of the nitro group. rsc.org Future research should focus on detailed kinetic studies and computational modeling to elucidate the transition states and reaction intermediates for various transformations of this compound. This will enable chemists to predict and control the outcomes of reactions with greater precision.
Exploration of New Derivatization Strategies and Combinatorial Approaches
The functional groups on this compound offer multiple points for derivatization, allowing for the creation of diverse chemical libraries. The nitro group can be readily reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. smolecule.com The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents.
Combinatorial chemistry approaches, coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired biological activities or material properties. By systematically varying the substituents at different positions of the benzothiazole core, it is possible to explore a vast chemical space and identify structure-activity relationships (SAR). For example, the synthesis of a series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives has been explored for their antimicrobial properties. tandfonline.com The development of one-pot, multi-component reactions will be instrumental in efficiently generating these libraries. rsc.org
Integration of Advanced Computational Techniques and Machine Learning in Design
Computational chemistry and machine learning are poised to revolutionize the design of novel molecules based on the this compound scaffold. whiterose.ac.uk Quantum chemical computations, such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and spectral characteristics of new derivatives. researchgate.net These theoretical insights can guide the synthetic efforts towards molecules with specific desired properties.
Machine learning algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the biological activity or material properties of virtual compounds, allowing for the in-silico screening of large chemical libraries before committing to their synthesis. whiterose.ac.uknih.gov This approach significantly reduces the time and cost associated with drug discovery and materials development. For instance, machine learning models have been used to identify potential inhibitors for Mycobacterium tuberculosis by screening vast compound libraries. acs.org
Role in Advanced Materials Science and Functional Molecule Development
The unique photophysical and electronic properties of the benzothiazole ring system make this compound a valuable building block for advanced materials. mdpi.com Its derivatives have potential applications in the development of dyes, pigments, and fluorescent markers. smolecule.com The presence of the nitro group can lead to interesting nonlinear optical (NLO) properties, making these compounds candidates for applications in optoelectronics and photonics. researchgate.netdntb.gov.ua
Furthermore, the ability to tune the electronic properties through derivatization opens up possibilities for creating functional molecules for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The investigation of spiroindolinones bearing a 5-chlorobenzothiazole moiety has shown potential for anticancer and antioxidant applications. tandfonline.com The development of new polymers and supramolecular assemblies incorporating this scaffold could lead to materials with novel mechanical, thermal, and electronic properties.
Q & A
Q. What are the most reliable synthetic routes for 5-Chloro-6-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thionyl chloride (SOCl₂) or nitration of pre-functionalized benzothiazoles. For example, 5-chloro derivatives of benzothiazole are often prepared by reacting 4-chloro-o-phenylenediamine with SOCl₂ in acidic (e.g., H₂SO₄) or basic media (e.g., pyridine) to form the thiadiazole core, followed by nitration at the 6-position using HNO₃/H₂SO₄ mixtures . Optimization involves controlling temperature (0–5°C during nitration to avoid over-oxidation) and stoichiometric ratios (1:1.2 for amine to SOCl₂). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane).
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., nitro group deshields adjacent protons).
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, as demonstrated for analogous benzothiazole-triazole hybrids .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 245.95 for C₆H₂ClN₂O₂S).
Cross-referencing with computational models (DFT) enhances accuracy .
Q. What are the primary pharmacological applications of this compound derivatives?
- Methodological Answer : Derivatives are evaluated for anticancer, antimicrobial, and anti-inflammatory activities. For example:
- Anticancer : Screen against kinase targets (e.g., EGFR) using enzymatic assays (IC₅₀ determination) and cell viability tests (MTT assay on HeLa cells) .
- Antimicrobial : Test via agar dilution against Gram-positive/negative bacteria (MIC values) .
- Anti-inflammatory : Use carrageenan-induced rat paw edema models to measure COX-2 inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer : SAR studies focus on modifying substituents at positions 2, 5, and 6:
- Electron-withdrawing groups (NO₂, Cl) : Enhance electrophilic reactivity, improving DNA intercalation in anticancer studies .
- Fluorine substitution : Increases metabolic stability and bioavailability, as seen in fluorinated benzothiazole antivirals .
Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., HIV-1 protease), guiding synthetic prioritization .
Q. What crystallographic insights explain the stability of this compound derivatives?
- Methodological Answer : XRD analysis reveals intermolecular interactions critical for stability:
- Hydrogen bonding : C–H···N/O interactions between nitro groups and adjacent aromatic protons (distance: 2.8–3.2 Å) .
- π–π stacking : Planar benzothiazole cores stack with offset geometries (dihedral angles ~5–10°), reducing steric strain .
- Halogen bonding : Chlorine atoms participate in Cl···S interactions (3.3–3.5 Å), stabilizing crystal lattices .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Address inconsistencies via:
- Reaction reproducibility : Standardize solvents (e.g., anhydrous DMF vs. ethanol) and catalysts (e.g., Pd/C vs. CuI) .
- Analytical validation : Cross-validate HPLC purity (>98%) with NMR integration and elemental analysis (C, H, N ±0.3%) .
- Biological triaging : Replicate assays across multiple cell lines (e.g., MCF-7 vs. A549) to rule out cell-specific effects .
Q. What strategies mitigate nitro group reduction during derivatization of this compound?
- Methodological Answer :
- Protecting groups : Temporarily convert –NO₂ to –NH₂ using Sn/HCl, perform substitutions, then re-oxidize with KMnO₄ .
- Mild conditions : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) at room temperature to preserve nitro functionality .
- Inert atmospheres : Conduct reactions under N₂/Ar to prevent oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
